6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one involves a tandem aldol condensation/aza-addition reaction. This reaction typically uses 2-methyl-3-carbamoylpyrroles and aldehydes in the presence of ammonium acetate as a promoter. The reaction is carried out in a green solvent, such as poly(ethylene glycol)-400, at 100°C .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions. These methods are advantageous due to their high atom economy and the use of readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one involves its interaction with specific molecular targets, such as casein kinase 1 alpha and delta. These interactions inhibit the activity of these kinases, which play a role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar structure but lacks the methyl group at the 6-position.
2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one: This compound has a similar core structure but differs in the position and type of substituents.
Uniqueness
6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-methyl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-3,5,9H,4H2,1H3,(H,10,11) |
InChI Key |
QVPUOUOLNMJJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CN2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.